N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Lipophilicity Physicochemical Properties Drug Design

The challenge in fluorinated benzamide SAR is selecting analogs with precise physicochemical profiles to ensure reproducible target engagement. N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (CAS 1002463-95-7) delivers: - Optimized CNS permeability: LogP 3.9 & TPSA 29.1 Ų for BBB penetration, outperforming polar analogs (TPSA 49 Ų). - Validated kinase scaffold: 2-fluoro-5-methylphenyl core for selectivity screening; 4-methylbenzamide differentiates from unsubstituted variants. - Synthetic versatility: MW 243.28, 2 rotatable bonds-ideal as a modular building block for medicinal chemistry libraries.

Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
CAS No. 1002463-95-7
Cat. No. B3340979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluoro-5-methylphenyl)-4-methylbenzamide
CAS1002463-95-7
Molecular FormulaC15H14FNO
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)F
InChIInChI=1S/C15H14FNO/c1-10-3-6-12(7-4-10)15(18)17-14-9-11(2)5-8-13(14)16/h3-9H,1-2H3,(H,17,18)
InChIKeyZXZZAANBYJLZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluoro-5-methylphenyl)-4-methylbenzamide: Chemical Profile


N-(2-Fluoro-5-methylphenyl)-4-methylbenzamide (CAS 1002463-95-7) is a synthetic fluorinated benzamide derivative with the molecular formula C15H14FNO and a molecular weight of 243.28 g/mol [1]. The compound features a 4-methylbenzamide core linked to a 2-fluoro-5-methylphenyl group, characterized by a computed XLogP3 of 3.9 and a topological polar surface area (TPSA) of 29.1 Ų [1]. Its fluorinated aromatic structure positions it within a class of molecules of interest in medicinal chemistry and agrochemical research, particularly where halogen substitution influences target engagement, metabolic stability, and lipophilicity .

Medicinal Chemistry SAR
Fluorinated benzamide for structure-activity relationship optimization studies
CNS Permeability Profiling
Low TPSA and moderate LogP support blood-brain barrier permeability screening
Kinase Inhibitor Research
Contains privileged 2-fluoro-5-methylphenyl scaffold for RTK inhibitor design studies

Generic Substitution Pitfalls


Generic substitution within the fluorinated benzamide class is not straightforward due to the critical influence of subtle structural variations on physicochemical and biological profiles. While N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (CAS 1002463-95-7) features a 4-methyl substituent on the benzoyl ring, closely related analogs such as N-(2-fluoro-5-methylphenyl)benzamide (CAS 143925-45-5) lack this methyl group, resulting in a lower molecular weight (229.25 vs. 243.28 g/mol) and altered lipophilicity . Conversely, analogs with additional polar substituents, like N-(2-fluoro-5-methylphenyl)-4-(hydroxymethyl)benzamide, exhibit increased TPSA (49.33 Ų vs. 29.1 Ų) and reduced LogD values, which can drastically impact membrane permeability and target binding [1]. These property differences underscore the need for precise compound selection to ensure reproducibility and relevance in structure-activity relationship (SAR) studies.

4-Methyl substitution
Unsubstituted benzamide analog lacks methyl group, shifting LogP and possibly altering membrane partitioning in cell-based assays.
Hydroxymethyl analog
Higher TPSA reduces passive diffusion, limiting relevance for CNS permeability research compared to the target compound.
3-Chloro substitution
Increased molecular weight and altered flexibility may change solubility and target binding entropy, complicating SAR interpretation.

Comparison with Key Analogs


Lipophilicity vs. Unsubstituted Analog

N-(2-Fluoro-5-methylphenyl)-4-methylbenzamide exhibits a computed XLogP3 of 3.9 [1], compared to a predicted LogP of approximately 3.0 for the simpler analog N-(2-fluoro-5-methylphenyl)benzamide (CAS 143925-45-5) . The presence of the additional 4-methyl group on the benzoyl ring of the target compound increases its lipophilicity by approximately 0.9 LogP units, which can significantly enhance its ability to partition into lipid membranes and cross biological barriers.

Lipophilicity Difference
Reported
XLogP3 3.9 vs ~3.0
Supports membrane permeability studies
Computed values; cross-study comparison
Lipophilicity Physicochemical Properties Drug Design

Polar Surface Area vs. Hydroxymethyl Analog

The topological polar surface area (TPSA) of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is 29.1 Ų [1], which is 20.23 Ų lower than that of the hydroxymethyl analog N-(2-fluoro-5-methylphenyl)-4-(hydroxymethyl)benzamide (TPSA = 49.33 Ų) [2]. This reflects the absence of an additional hydrogen bond donor and acceptor pair, making the target compound significantly more lipophilic (LogP 3.9 vs. LogD ~2.95 for the analog).

TPSA Comparison
Reported
29.1 Ų vs 49.33 Ų
Favors CNS permeability screening
Computed; data to verify
TPSA Physicochemical Properties Permeability

Molecular Weight vs. 3-Chloro Analog

N-(2-Fluoro-5-methylphenyl)-4-methylbenzamide has a molecular weight of 243.28 g/mol and 2 rotatable bonds [1]. In contrast, the 3-chloro analog (CAS 693823-20-0) has a higher molecular weight of 277.72 g/mol due to the chlorine substitution . The target compound's lower molecular weight and limited flexibility may contribute to improved solubility and a more favorable entropic profile for target binding.

MW & Flexibility
Reported
243.28 g/mol, 2 rot. bonds vs 277.72 g/mol
May improve solubility and drug-likeness
Lipinski parameter context
Molecular Weight Flexibility Drug-likeness

Kinase Inhibition Potential via Privileged Scaffold

The 2-fluoro-5-methylphenyl moiety is a recognized privileged scaffold for receptor tyrosine kinase (RTK) inhibitors, as exemplified by the clinical candidate Linifanib (ABT-869), which incorporates this group into a urea core [1]. While direct comparative bioactivity data for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is not available in public databases, the structural similarity suggests potential for RTK modulation. Substitution at the 4-position of the benzamide, as in the target compound, is known to influence kinase selectivity profiles relative to unsubstituted analogs.

Kinase Scaffold Potential
Class-level
Privileged 2-fluoro-5-methylphenyl scaffold
Supports kinase SAR studies
No direct bioactivity data; structural analogy
Kinase Inhibition Privileged Scaffold Structure-Activity Relationship

Optimal Research Applications


CNS Drug Discovery

Given its favorable lipophilicity (LogP 3.9) and low polar surface area (TPSA 29.1 Ų) [1], N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is an ideal candidate for CNS-targeted lead optimization. Its physicochemical profile suggests high passive membrane permeability and potential blood-brain barrier penetration, making it a superior choice over more polar analogs like N-(2-fluoro-5-methylphenyl)-4-(hydroxymethyl)benzamide (TPSA 49.33 Ų) for initial screening in neurological disease models.

Kinase Inhibitor Scaffold Development

The compound's 2-fluoro-5-methylphenyl group is a validated privileged scaffold for kinase inhibition [2]. Researchers can use N-(2-fluoro-5-methylphenyl)-4-methylbenzamide as a core template to explore the impact of the 4-methylbenzamide moiety on kinase selectivity and potency. This contrasts with the unsubstituted analog N-(2-fluoro-5-methylphenyl)benzamide, which lacks this structural feature and may exhibit a different kinase inhibition profile.

Agrochemical Insecticide & Herbicide Research

Patents indicate that benzamide derivatives with fluorinated N-aryl groups are being explored for insecticidal and herbicidal applications [3]. The specific substitution pattern of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, with a methyl group on both rings, may confer unique physicochemical properties beneficial for foliar uptake and target site interaction in plants and pests, differentiating it from simpler benzamide analogs.

Advanced Intermediate Synthesis

With a molecular weight of 243.28 g/mol and only two rotatable bonds [1], this compound serves as a synthetically tractable intermediate for building more complex fluorinated structures. Its moderate size and functional group compatibility make it a versatile building block for medicinal chemistry libraries, particularly when compared to heavier or more polar analogs that may introduce synthetic challenges or undesirable physicochemical properties.

Application
Selection Property
Validation Focus
CNS permeability research
Low TPSA, moderate LogP
Passive membrane permeability assays
Kinase SAR studies
Privileged RTK inhibitor scaffold
Kinase panel selectivity profiling
Agrochemical lead discovery
Fluorinated benzamide core
Foliar uptake and target-site assays
Synthetic building block
Low MW, limited rotatable bonds
Library synthesis tractability

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